molecular formula C17H14ClNO3 B2860864 5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-2-methylfuran-3-carboxamide CAS No. 940997-54-6

5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-2-methylfuran-3-carboxamide

Cat. No.: B2860864
CAS No.: 940997-54-6
M. Wt: 315.75
InChI Key: SYLJDUUTQQDLHE-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-2-methylfuran-3-carboxamide is a synthetic organic compound characterized by its unique molecular structure, which includes a chlorophenyl group, a furan ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-2-methylfuran-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorobenzene derivatives.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the furan-2-ylmethylamine reacts with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

    Reduction: Reduction reactions can target the chlorophenyl group, converting it to a phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Furan-2,3-diones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

  • 5-(4-chlorophenyl)-2-furancarboxylic acid
  • 5-(4-chlorophenyl)-2-methylfuran
  • N-(furan-2-ylmethyl)-2-methylfuran-3-carboxamide

Comparison: Compared to these similar compounds, 5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-2-methylfuran-3-carboxamide is unique due to the presence of both the chlorophenyl and furan-2-ylmethyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-11-15(17(20)19-10-14-3-2-8-21-14)9-16(22-11)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLJDUUTQQDLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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